tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate
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Overview
Description
The compound “tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate” is a complex organic molecule It features multiple functional groups, including tert-butyl, methylpropan-2-yl, and phenylmethoxycarbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. This is followed by the formation of peptide bonds through coupling reactions, often facilitated by reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The final product is obtained after several purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple oxygen-containing groups makes it susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butyl and phenylmethoxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound’s structural features make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate
- (2S,5S)-5-tert-butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups and chiral centers. This complexity allows for a wide range of chemical modifications and applications, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C54H74N4O14 |
---|---|
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C54H74N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,43-45H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t43-,44-,45-/m0/s1 |
InChI Key |
NGEIPNRIFLDPPX-OFEBPFRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN(CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN(CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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